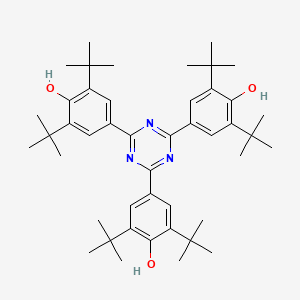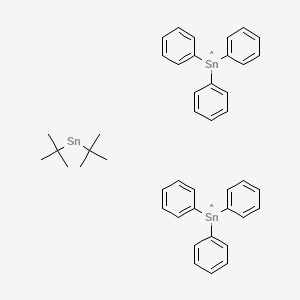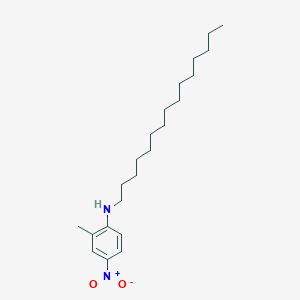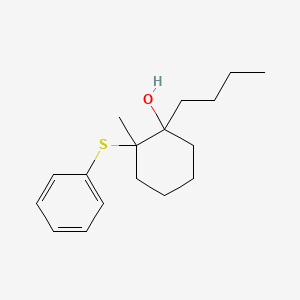
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a butyl group, a methyl group, a phenylsulfanyl group, and a hydroxyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. This reaction forms 1-butylcyclohexanone, which is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting intermediate is treated with phenylsulfanyl chloride to introduce the phenylsulfanyl group, followed by reduction with lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by sequential reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
科学研究应用
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
相似化合物的比较
1-Butyl-2-methylcyclohexan-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is unique due to the presence of all three functional groups (butyl, methyl, and phenylsulfanyl) attached to the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
112261-06-0 |
|---|---|
分子式 |
C17H26OS |
分子量 |
278.5 g/mol |
IUPAC 名称 |
1-butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-3-4-13-17(18)14-9-8-12-16(17,2)19-15-10-6-5-7-11-15/h5-7,10-11,18H,3-4,8-9,12-14H2,1-2H3 |
InChI 键 |
WHVNKHHSMLJXCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCCCC1(C)SC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
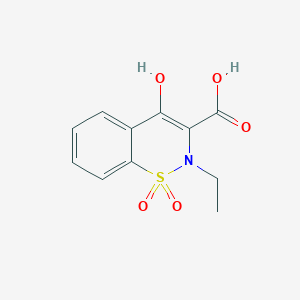
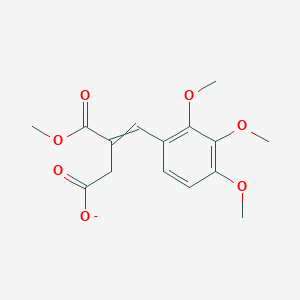
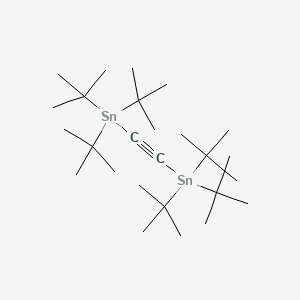
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
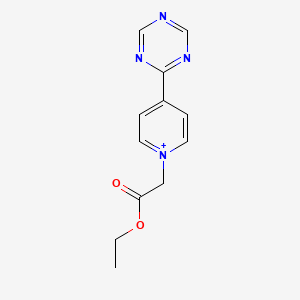
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
